Lipophilicity Advantage Relative to ChlorinatedPyrazole Analog (XLogP3-AA = 1.3 vs. Estimated >2.0)
The target compound exhibits a computed XLogP3-AA of 1.3 [1], whereas the 4-chloro-pyrazole analog (ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate, CAS 1171337-26-0) carries an additional chlorine atom that, based on the Hansch π constant for aromatic Cl (~0.71), is predicted to increase logP by approximately 0.7–1.0 units, pushing its XLogP3-AA above 2.0 [2]. Lower lipophilicity often correlates with reduced non-specific protein binding and lower metabolic clearance risk.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate (estimated XLogP3-AA >2.0 based on chlorine contribution) |
| Quantified Difference | Estimated Δ logP ≈ 0.7–1.0 units lower for target |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); chlorine contribution inferred from Hansch π constant |
Why This Matters
A lower logP value (1.3 vs. >2.0) suggests superior aqueous solubility and reduced non-specific binding, which can improve assay reproducibility and in vivo pharmacokinetics in lead optimization.
- [1] PubChem Compound Summary for CID 25248754. XLogP3-AA computed property. https://pubchem.ncbi.nlm.nih.gov/compound/25248754 (accessed 2026-05-03). View Source
- [2] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (π value for aromatic Cl). View Source
